Para-nitrophenyl 1-thio-beta-d-glucopyranoside
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Overview
Description
4-Nitrophenyl b-D-thioglucopyranoside is a chromogenic substrate widely used in biochemical research. It is known for its ability to release a highly absorbing 4-nitrophenyl moiety upon enzymatic cleavage, making it a valuable tool for the detection and quantification of thioglucosidase enzymes . The compound has a molecular formula of C12H15NO7S and a molecular weight of 317.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl b-D-thioglucopyranoside typically involves the reaction of 4-nitrophenyl chloride with thioglucose under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioglucose acts as a nucleophile, attacking the electrophilic carbon of the 4-nitrophenyl chloride .
Industrial Production Methods: Industrial production methods for 4-Nitrophenyl b-D-thioglucopyranoside are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl b-D-thioglucopyranoside primarily undergoes enzymatic hydrolysis reactions. It is specifically cleaved by thioglucosidase enzymes, resulting in the release of 4-nitrophenol and thioglucose .
Common Reagents and Conditions: The enzymatic hydrolysis of 4-Nitrophenyl b-D-thioglucopyranoside is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the specific enzyme being studied .
Major Products Formed: The major products formed from the enzymatic hydrolysis of 4-Nitrophenyl b-D-thioglucopyranoside are 4-nitrophenol and thioglucose .
Scientific Research Applications
4-Nitrophenyl b-D-thioglucopyranoside is widely used in scientific research for the study of enzyme kinetics, substrate specificity, and inhibitor screening for thioglucosidases . It is also utilized in various metabolic pathway studies and biological processes involving thioglucosidase enzymes . Additionally, it serves as a valuable tool in the development of diagnostic assays and the investigation of enzyme mechanisms .
Mechanism of Action
The mechanism of action of 4-Nitrophenyl b-D-thioglucopyranoside involves its enzymatic cleavage by thioglucosidase enzymes. The enzyme binds to the substrate, facilitating the hydrolysis of the thioglycosidic bond, resulting in the release of 4-nitrophenol and thioglucose . The 4-nitrophenol moiety absorbs light at a specific wavelength, allowing for its quantification using spectrophotometric methods .
Comparison with Similar Compounds
Similar Compounds:
- 4-Nitrophenyl a-D-glucopyranoside
- 4-Nitrophenyl b-D-galactopyranoside
- 4-Nitrophenyl a-D-maltohexaoside
Uniqueness: 4-Nitrophenyl b-D-thioglucopyranoside is unique due to its thioglycosidic bond, which makes it resistant to degradation by beta-glucosidase enzymes . This property allows for its specific use in studies involving thioglucosidase enzymes, distinguishing it from other similar compounds that may not possess this resistance .
Properties
Molecular Formula |
C12H15NO7S |
---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
InChI Key |
IXFOBQXJWRLXMD-ZIQFBCGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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